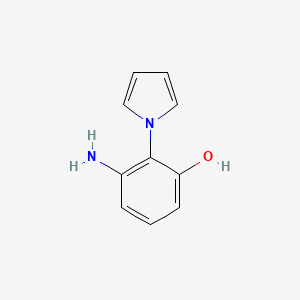
6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
Vue d'ensemble
Description
6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is a chemical compound with the molecular formula C15H18O2 . It exhibits interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is characterized by a chroman ring, which is a cyclic compound consisting of a benzene ring fused to a heterocyclic dihydropyran ring . The compound also contains a cyclopropyl group and two methyl groups attached to the chroman ring, and a carbaldehyde group (also known as a formyl or aldehyde group) attached to the 8-position of the chroman ring .Applications De Recherche Scientifique
Metal-Free Domino Transformation
A study by Dey, Rajput, and Banerjee (2020) detailed a metal-free transformation of cyclopropane carbaldehydes to oxybis(2-aryltetrahydrofuran) derivatives via a domino Cloke-Wilson rearrangement-hydration-dimerization sequence. This process utilizes p-toluene sulfonic acid as a catalyst, providing insights into reaction intermediates and pathways (Dey, Rajput, & Banerjee, 2020).
Continuous-Flow Synthesis
Moi et al. (2022) developed a continuous-flow synthesis method for cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols. This acid-catalyzed procedure allows for scalable synthesis under mild conditions, showcasing the versatility of cyclopropyl carbonyl compounds in synthetic chemistry (Moi et al., 2022).
Ring-Opening Reactions
Wallbaum et al. (2016) demonstrated the ring-opening regio-, diastereo-, and enantioselective chlorochalcogenation of cyclopropyl carbaldehydes. The transformation, achieving three adjacent stereocenters, highlights the potential of cyclopropyl carbaldehydes in stereoselective synthesis, offering complete regioselectivity and moderate to high diastereo- and enantioselectivities (Wallbaum, Garve, Jones, & Werz, 2016).
Acid-Catalyzed Synthesis
Porcu et al. (2018) explored an acid-catalyzed synthesis method for arylthio cyclopropyl carbaldehydes and ketones, leading to a wide array of cyclopropyl carbaldehydes. This strategy highlights the synthetic utility and broad substrate scope of such compounds (Porcu et al., 2018).
Exploitation in Prins Cyclization
Kumar, Dey, and Banerjee (2018) reported a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with 3-buten-1-ol for constructing relatively strained (E)-hexahydrooxonines. This method facilitates the stereoselective synthesis of complex cyclic structures, illustrating the potential of cyclopropane carbaldehydes in organic synthesis (Kumar, Dey, & Banerjee, 2018).
Propriétés
IUPAC Name |
6-cyclopropyl-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2)6-5-11-7-12(10-3-4-10)8-13(9-16)14(11)17-15/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKKMZSOAGVSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)C3CC3)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

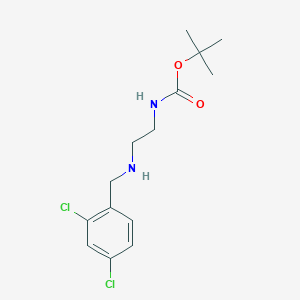

![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)
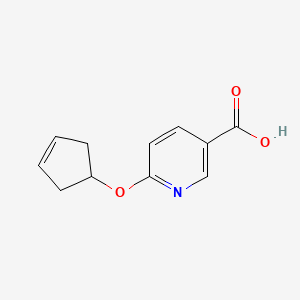
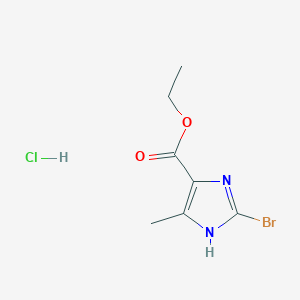
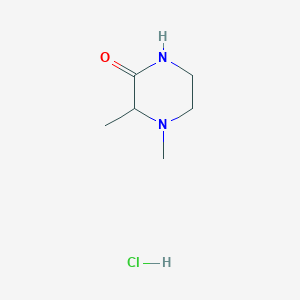



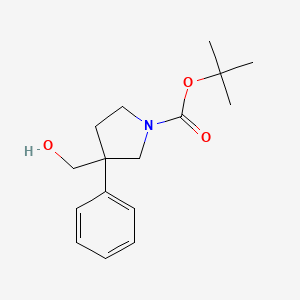
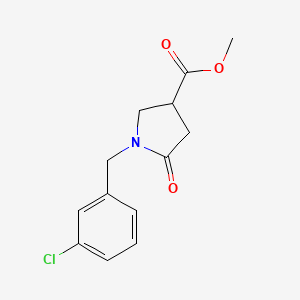

![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)
